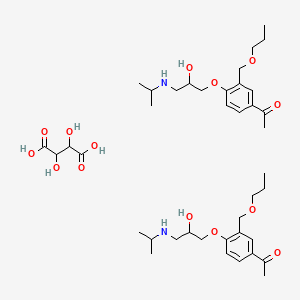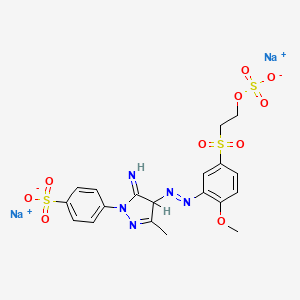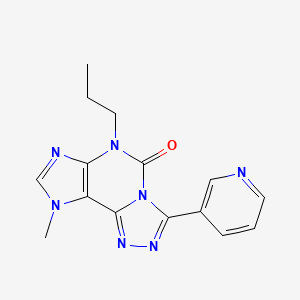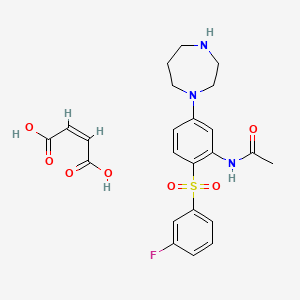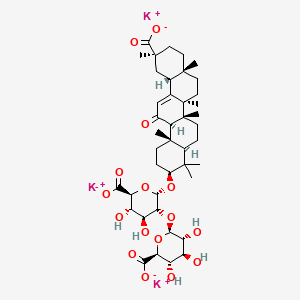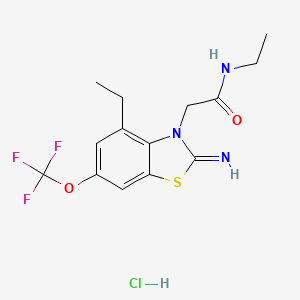
N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole core, which is a heterocyclic aromatic compound containing both sulfur and nitrogen atoms. The presence of the trifluoromethoxy group and the imino functionality further enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as ethyl chloroacetate, under acidic conditions to form the benzothiazole ring.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution using a trifluoromethoxy-containing reagent, such as trifluoromethoxybenzene, under basic conditions.
Imino Group Formation: The imino group is typically introduced through the reaction of the benzothiazole derivative with diethylamine in the presence of a dehydrating agent like phosphorus oxychloride.
Final Acetamide Formation: The final step involves the acylation of the imino derivative with an appropriate acylating agent, such as acetyl chloride, to form the acetamide. The compound is then converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. The benzothiazole core is a common scaffold in many pharmaceuticals, and modifications with the trifluoromethoxy and imino groups may lead to new drug candidates with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the imino group may participate in hydrogen bonding or other interactions. The benzothiazole core can intercalate with DNA or interact with proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-2-imino-6-methoxy-3(2H)-benzothiazoleacetamide: Similar structure but lacks the trifluoromethoxy group.
N,N-Diethyl-2-imino-6-(trifluoromethyl)-3(2H)-benzothiazoleacetamide: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazolecarboxamide: Similar but with a carboxamide group instead of acetamide.
Uniqueness
The presence of the trifluoromethoxy group in N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and potential biological activity, making it a unique and valuable molecule for various applications.
Propriétés
Numéro CAS |
130997-71-6 |
|---|---|
Formule moléculaire |
C14H17ClF3N3O2S |
Poids moléculaire |
383.8 g/mol |
Nom IUPAC |
N-ethyl-2-[4-ethyl-2-imino-6-(trifluoromethoxy)-1,3-benzothiazol-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H16F3N3O2S.ClH/c1-3-8-5-9(22-14(15,16)17)6-10-12(8)20(13(18)23-10)7-11(21)19-4-2;/h5-6,18H,3-4,7H2,1-2H3,(H,19,21);1H |
Clé InChI |
NPXBESKRQLVIKN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC(=C1)OC(F)(F)F)SC(=N)N2CC(=O)NCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



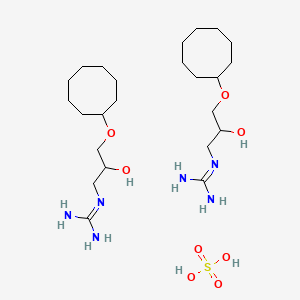


![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
